molecular formula C8H5Br2N3O2 B3366687 Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1420670-22-9

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No. B3366687
CAS RN: 1420670-22-9
M. Wt: 334.95 g/mol
InChI Key: FIRWZPRXRGWXIC-UHFFFAOYSA-N
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Description

“Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate” is a chemical compound with the molecular formula C8H5Br2N3O2 and a molecular weight of 334.95 . It is related to the class of compounds known as imidazopyrazines, which are polycyclic aromatic compounds containing an imidazole ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate” is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is a bicyclic structure containing an imidazole ring fused to a pyrazine ring . The molecule also contains two bromine atoms and a methyl carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found .

Mechanism of Action

The mechanism of action of “Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific application of the compound .

Safety and Hazards

The safety data sheet for “Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N3O2/c1-15-8(14)6-7-11-2-5(10)13(7)3-4(9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWZPRXRGWXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849479
Record name Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate

CAS RN

1420670-22-9
Record name Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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